ethyl 2-[(2-hydroxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of 2-hydroxybenzylamine with a cyclopenta[b]thiophene derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used as a precursor in organic synthesis.
The uniqueness of ETHYL 2-{[(2-HYDROXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-[(2-hydroxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)15-12-7-5-9-14(12)22-16(15)18-10-11-6-3-4-8-13(11)19/h3-4,6,8,18-19H,2,5,7,9-10H2,1H3 |
InChI Key |
PQCGZECFSSKGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NCC3=CC=CC=C3O |
Origin of Product |
United States |
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